2,5-Dinitrotoluene
CAS No.: 619-15-8
Cat. No.: VC20740507
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 619-15-8 |
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Molecular Formula | C7H6N2O4 |
Molecular Weight | 182.13 g/mol |
IUPAC Name | 2-methyl-1,4-dinitrobenzene |
Standard InChI | InChI=1S/C7H6N2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3 |
Standard InChI Key | KZBOXYKTSUUBTO-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Boiling Point | 284.0 °C 317 °C (est) 284 °C |
Colorform | Needles from alcohol |
Flash Point | 404 °F (207 °C) (closed cup) /Dinitrotoluenes/ 207 °C c.c. |
Melting Point | 52.5 °C |
Chemical Identity and Properties
2,5-Dinitrotoluene is an organic compound belonging to the family of dinitrotoluenes, which consists of six isomers based on the positioning of the nitro groups on the toluene ring. The chemical is identified by its CAS Registry Number 619-15-8 and has the molecular formula C₇H₆N₂O₄ . As a nitroaromatic compound, it features a toluene (methylbenzene) core with two nitro groups (-NO₂) specifically at the 2 and 5 positions of the aromatic ring.
Physical Properties
The physical characteristics of 2,5-dinitrotoluene are essential for understanding its behavior in various environments and applications. The compound appears as a pale yellow crystalline solid at room temperature. Like other dinitrotoluene isomers, it has a molecular weight of approximately 182.13 g/mol . The presence of nitro groups, which are strongly electron-withdrawing, significantly influences the compound's reactivity and physical properties.
Chemical Reactivity
The chemical reactivity of 2,5-dinitrotoluene is largely determined by the electron-withdrawing nature of its nitro groups. These groups create an electron-deficient aromatic ring that is susceptible to nucleophilic attack. The compound can undergo several types of chemical reactions:
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Reduction reactions, typically involving the conversion of nitro groups to amino groups
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Oxidation reactions, leading to various oxidation products depending on reaction conditions
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Substitution reactions, where nitro groups can be replaced by other functional groups under specific conditions
Synthesis and Production Methods
The production of 2,5-dinitrotoluene primarily involves the nitration of toluene. This process is fundamental to understanding the compound's availability and industrial applications.
Laboratory Preparation
In laboratory settings, more controlled synthesis can be achieved. The nitration reaction is often carried out in a two-phase medium, with careful separation of the organic and aqueous phases. Temperature, concentration of acids, and reaction time are critical parameters that influence the isomer distribution in the final product.
Applications and Uses
2,5-Dinitrotoluene serves various roles in industrial and research applications, though it is less commonly used than some other dinitrotoluene isomers such as 2,4-dinitrotoluene.
Industrial Applications
The compound finds application in several industrial processes:
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As a precursor in the production of explosives
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In the manufacture of polyurethane foams
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As a chemical intermediate in organic synthesis
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In specialized dye production
Research Applications
In scientific research, 2,5-dinitrotoluene serves as a model compound for studying the environmental fate and toxicology of nitroaromatic compounds. Its distinct structure makes it valuable for comparative studies among dinitrotoluene isomers, providing insights into structure-activity relationships for this class of chemicals.
Toxicological Profile
The toxicological properties of 2,5-dinitrotoluene are of significant concern due to its potential health effects. Understanding these properties is essential for proper risk assessment and management.
Acute Toxicity
Studies on dinitrotoluenes, including 2,5-dinitrotoluene, indicate that acute exposure can cause several adverse health effects. The compound can affect the body when inhaled or absorbed through the skin . Similar to other dinitrotoluene isomers, it can reduce the blood's ability to transport oxygen, leading to methemoglobinemia - characterized by headache, fatigue, dizziness, and cyanosis (blue discoloration of skin and lips) .
Chronic Health Effects
Long-term exposure to 2,5-dinitrotoluene may lead to chronic health issues. In animal studies involving various dinitrotoluene isomers, including 2,5-dinitrotoluene, researchers observed effects including:
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Potential hematological effects (anemia)
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Liver and kidney damage
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Reproductive system impairment
While most detailed chronic toxicity studies have focused on 2,4-dinitrotoluene and 2,6-dinitrotoluene rather than 2,5-dinitrotoluene specifically, the structural similarity suggests potential for comparable health concerns .
Environmental Fate and Ecotoxicology
The environmental behavior of 2,5-dinitrotoluene is important for assessing its ecological impact and designing appropriate remediation strategies for contaminated sites.
Environmental Persistence
Like other nitroaromatic compounds, 2,5-dinitrotoluene can persist in the environment, particularly in soil and groundwater. The presence of nitro groups makes the compound resistant to biodegradation under aerobic conditions, though anaerobic degradation may occur more readily.
Ecotoxicological Effects
Research Comparisons with Other Dinitrotoluene Isomers
Understanding the differences and similarities between 2,5-dinitrotoluene and other dinitrotoluene isomers provides valuable context for its properties and effects.
Comparative Toxicity
Studies examining multiple dinitrotoluene isomers have provided some comparative toxicity data. While 2,4-dinitrotoluene and 2,6-dinitrotoluene have received the most research attention, studies including 2,5-dinitrotoluene show that toxicity profiles can vary significantly among isomers . The U.S. Army Public Health Command conducted a series of studies administering different dinitrotoluene isomers to male Sprague-Dawley rats, including 2,5-dinitrotoluene, which provides some comparative data on their relative toxicities .
Structure-Activity Relationships
The position of nitro groups on the toluene ring significantly affects the compound's physical properties, chemical reactivity, and biological effects. For 2,5-dinitrotoluene, the placement of nitro groups at positions 2 and 5 creates a unique electronic distribution that influences its behavior in biological systems and chemical reactions.
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